molecular formula C20H27NO4 B2902848 (4-phenyltetrahydro-2H-pyran-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone CAS No. 2319800-88-7

(4-phenyltetrahydro-2H-pyran-4-yl)(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)methanone

Cat. No. B2902848
CAS RN: 2319800-88-7
M. Wt: 345.439
InChI Key: XRIPAJQQVVXFHE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a CAS number of 2319800-88-7. It contains several functional groups, including a phenyl group, a tetrahydro-2H-pyran ring, a tetrahydrofuran ring, and an azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups contributes to the compound’s properties and potential reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that it could interact with biological systems in a variety of ways, depending on the specific context .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the resources. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its complex structure, it could potentially be of interest in various areas of research .

properties

IUPAC Name

[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c22-19(21-12-18(13-21)25-15-16-6-9-24-14-16)20(7-10-23-11-8-20)17-4-2-1-3-5-17/h1-5,16,18H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPAJQQVVXFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Oxolan-3-yl)methoxy]-1-(4-phenyloxane-4-carbonyl)azetidine

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